Pyronopaline

opine transport periplasmic binding protein ligand affinity

Pyronopaline (CAS 86630-17-3) is a naturally occurring opine — specifically, the intramolecular lactam derivative of nopaline — characterized as N-[4-[(aminoiminomethyl)amino]-1S-carboxybutyl]-2-pyrrolidone-5R-carboxylic acid with a molecular formula of C₁₁H₁₈N₄O₅ and a molecular weight of 286.28 g/mol. It was first isolated from crown gall tumor tissue and established as a bona fide opine through demonstration of its catabolism by the phytopathogen Agrobacterium tumefaciens.

Molecular Formula C11H18N4O5
Molecular Weight 286.28 g/mol
CAS No. 86630-17-3
Cat. No. B1202721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronopaline
CAS86630-17-3
SynonymsN-(4-((aminoiminomethyl)amino)-1-carboxybutyl)-2-pyrrolidone-5-carboxylic acid
pyronopaline
Molecular FormulaC11H18N4O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)C(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C11H18N4O5/c12-11(13)14-5-1-2-6(9(17)18)15-7(10(19)20)3-4-8(15)16/h6-7H,1-5H2,(H,17,18)(H,19,20)(H4,12,13,14)/t6-,7+/m1/s1
InChIKeyGTRMYGUJZGMZEF-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyronopaline (CAS 86630-17-3): A Crown Gall Opine Lactam for Plant Pathology and Agrobacterium Niche Research


Pyronopaline (CAS 86630-17-3) is a naturally occurring opine — specifically, the intramolecular lactam derivative of nopaline — characterized as N-[4-[(aminoiminomethyl)amino]-1S-carboxybutyl]-2-pyrrolidone-5R-carboxylic acid with a molecular formula of C₁₁H₁₈N₄O₅ and a molecular weight of 286.28 g/mol [1]. It was first isolated from crown gall tumor tissue and established as a bona fide opine through demonstration of its catabolism by the phytopathogen Agrobacterium tumefaciens [2]. Pyronopaline forms spontaneously from nopaline under acidic conditions or during crystallization, and both linear (nopaline) and cyclic (pyronopaline) forms coexist in the plant tumour environment, where they serve as exclusive carbon and nitrogen sources for nopaline-type Agrobacterium strains [3].

Naturally occurring opine lactam (cyclic nopaline derivative)
Exclusive carbon/nitrogen source for nopaline-type Agrobacterium strains
Supports NocT binding, transport, and catabolic pathway studies

Why Nopaline, Isonopaline, or Other Opines Cannot Substitute for Pyronopaline in Agrobacterium Niche Research


Pyronopaline is not merely a minor variant of nopaline: the intramolecular lactam ring closure between the pyrrolidone carboxylate and the α-amino group of the arginine-derived backbone creates a conformationally constrained, cyclic scaffold that is absent in linear nopaline, isonopaline, and other opine families (e.g., octopine, mannopine) [1]. This structural difference has direct functional consequences — the periplasmic binding protein NocT, which governs opine uptake in A. tumefaciens, discriminates quantitatively between the two forms, and nopaline-type opines are processed through a dedicated Noc catabolic pathway that does not recognize octopine- or mannopine-family compounds [2]. Furthermore, neither nopaline nor pyronopaline is a simple arginine surrogate: NocT exhibits zero measurable binding to free arginine despite the conserved arginine moiety in both opine ligands [3]. Researchers requiring the cyclic lactam configuration for binding, transport, or competition assays cannot substitute the linear nopaline form without altering the experimental binding kinetics and fitness outcomes.

Linear nopaline Lacks cyclic lactam conformation; may alter NocT binding kinetics and affinity.
Free arginine No measurable NocT binding; excluded as control ligand in recognition assays.
Octopine / mannopine opines Not processed by the Noc transporter or catabolic system; unrecognized substrates.

Pyronopaline (CAS 86630-17-3) Quantitative Differentiation Evidence: Comparator-Backed Selection Data


NocT Periplasmic Binding Affinity: Pyronopaline Exhibits 6.2-Fold Tighter Binding Than Nopaline

In a direct head-to-head comparison within the same study, the A. tumefaciens periplasmic binding protein NocT bound pyronopaline with a dissociation constant (KD) of 0.6 µM, representing an approximately 6.2-fold higher affinity than for its linear parent compound nopaline, which exhibited a KD of 3.7 µM [1]. These affinity values were corroborated by two independent biophysical techniques, strengthening measurement reliability. The higher affinity of NocT for the cyclic lactam form indicates that pyronopaline is the preferentially trapped ligand in the bacterial periplasm, a feature not predictable from the linear nopaline structure alone.

NocT Binding Affinity
Head-to-head
Pyronopaline KD 0.6 µM Nopaline KD 3.7 µM (~6.2× difference)
Supports NocT binding assay context
Affinity measured by ITC and fluorescence
opine transport periplasmic binding protein ligand affinity isothermal titration calorimetry

NocT Ligand Selectivity: Pyronopaline and Nopaline Are Bound, but Free Arginine Is Completely Excluded

Despite the fact that the arginine moiety of pyronopaline and nopaline docks into NocT in a conformation resembling arginine binding in other periplasmic binding proteins, NocT shows zero measurable affinity for free L-arginine when tested by two independent techniques [1]. This demonstrates that the pyrrolidone ring of pyronopaline (or the glutamic acid backbone of nopaline) provides essential binding energy and conformational constraints that free arginine cannot recapitulate. The NocT residue M117 was specifically identified as a structural determinant that stabilizes the bound opine forms [1]. Pyronopaline therefore occupies a unique selectivity niche: it is recognized by the nopaline transport machinery but is structurally and functionally distinct from both its linear parent and its constituent amino acid.

NocT Ligand Selectivity
Head-to-head
Pyronopaline KD 0.6 µM Arginine: no detectable binding
Reported NocT selectivity context
Arginine excluded as binding control
molecular recognition binding specificity arginine analog discrimination periplasmic binding protein

Shared Noc Catabolic Pathway: Genetic Evidence That Pyronopaline and Nopaline Are Assimilated via Identical Transport and Enzymatic Machinery

When either nopaline or pyronopaline was supplied as the sole source of carbon and nitrogen, an A. tumefaciens C58 nocT knockout mutant (defective in periplasmic binding and transport) exhibited complete growth abolition on both substrates, while an ocd mutant (defective in a downstream catabolic step) showed strongly impaired growth [1]. Transcriptomic profiling further demonstrated that both compounds induce the identical noc regulon, confirming that pyronopaline and nopaline converge on the same NocPTQM ABC transporter and the NoxAB → Arc/ArcA/Ocd → PutA enzymatic degradation pathway [1]. This establishes that pyronopaline, despite its distinct cyclic structure, is processed as a bona fide nopaline-type opine substrate and cannot be substituted by octopine- or mannopine-family compounds, which require entirely separate catabolic systems.

Shared Catabolic Pathway
Direct comparison
nocT and ocd mutants fail to grow on both nopaline and pyronopaline
Supports shared Noc pathway dependence
Wild-type growth on both substrates
opine catabolism bacterial metabolism functional genetics noc operon

Competitive Colonization Fitness: NocT-Dependent Opine Assimilation Confers a Quantified Selective Advantage in Planta

In mixed-infection competition experiments on tomato plants, the competitive index (CI) of A. tumefaciens C58 mutants defective in nopaline/pyronopaline assimilation was compared against a wild-type C58-control strain [1]. The nos mutant (unable to synthesize nopaline in planta but still capable of utilizing nopaline produced by co-infecting strains) showed a CI of 1.0, indicating no fitness disadvantage. In striking contrast, the nocT mutant (defective in opine binding and transport) exhibited a CI of only 0.35, and the ocd mutant (defective in opine catabolism) was severely outcompeted with a CI of 0.07 [1]. This 14-fold CI difference between catabolism-proficient and catabolism-deficient strains demonstrates that the ability to bind and assimilate nopaline/pyronopaline — a function for which pyronopaline is the higher-affinity ligand — directly governs bacterial fitness in the tumour niche.

Colonization Fitness
Direct comparison
CI: nocT 0.35, ocd 0.07 vs nos 1.0
Reported competitive fitness endpoint
Tomato tumour colonization model
microbial fitness niche competition plant-microbe interaction competitive index

Spontaneous Structural Interconversion: Pyronopaline Is the Cyclic Lactam Form That Distinguishes It from All Linear Nopaline-Type Opines

Pyronopaline is not synthesized by a dedicated T-DNA-encoded enzyme; rather, it forms via spontaneous intramolecular lactamization of nopaline under the acidic conditions encountered during crown gall tumor development and standard opine purification procedures [1]. The chemical structure was established by elemental analysis, ¹H-NMR spectroscopy, and electrophoretic mobility, all of which confirmed the pyrrolidone ring closure that distinguishes pyronopaline from the linear nopaline and isonopaline diastereomers [1]. The isonopaline diastereomer analogously forms pyroisonopaline under identical conditions, confirming that lactamization is a general property of the nopaline scaffold [2]. This spontaneous cyclization is not observed in octopine-family or mannopine-family opines, making the nopaline/pyronopaline equilibrium a unique chemical feature of the nopaline-type opine class.

Structural Interconversion
Cross-study
Cyclic γ-lactam ring vs linear secondary amine
Structural context for binding studies
Spontaneous lactamization under acidic conditions
opine chemistry spontaneous lactamization structural characterization nopaline derivatives

Pyronopaline (CAS 86630-17-3) High-Impact Research and Industrial Application Scenarios


Crown Gall Disease Biomarker Detection via UHPLC-ESI-QTOF Opine Profiling

Pyronopaline is among the structurally diverse opines detectable in a single analytical run using the validated UHPLC-ESI-QTOF mass spectrometry method developed for crown gall and hairy root disease diagnosis [1]. Because pyronopaline forms spontaneously from nopaline in the acidic tumour microenvironment, its presence in plant tissue extracts provides complementary biomarker information to nopaline alone. The method's detection selectivity for pyronopaline has been validated in both pure solution and complex plant extracts, enabling plant pathologists and diagnostic laboratories to use pyronopaline as one component of a multi-opine diagnostic panel for confirming Agrobacterium infection [1].

Structural Biology of Opine Periplasmic Binding Proteins: Co-crystallization and Ligand-Soaking Experiments

The high-resolution X-ray crystal structures of NocT in complex with pyronopaline (PDB 4POW, 1.55 Å resolution) and the NocT-M117N mutant with pyronopaline (PDB 4PP0, 1.57 Å resolution) demonstrate that pure pyronopaline yields well-defined electron density for the cyclic lactam moiety [1]. The 6.2-fold affinity advantage of pyronopaline over nopaline (KD 0.6 µM vs. 3.7 µM) makes it the preferred ligand for co-crystallization, ligand-soaking, and competitive displacement experiments aimed at elucidating the structural basis of opine recognition by bacterial solute-binding proteins [2].

Agrobacterium Niche Construction and Microbial Competition Fitness Assays

The competitive index (CI) values established for nocT (0.35), ocd (0.07), and nos (1.0) mutants in tomato plant tumour colonization assays provide a quantitative framework for fitness experiments requiring pure opine substrates [1]. Pyronopaline, as the higher-affinity NocT ligand, is the appropriate substrate for in vitro growth competition assays designed to recapitulate in planta selective pressure, and for experiments testing whether candidate biocontrol agents can disrupt nopaline/pyronopaline assimilation in the tumour niche [1].

Functional Genomics of the Nopaline Catabolic Regulon: Transcriptomic Reporter Studies

Transcriptomic profiling has delineated the entire nopaline/pyronopaline regulon in A. tumefaciens C58, revealing that both compounds induce identical expression patterns of the noc genes (nocP, nocT, nocQ, nocM, noxA, noxB, arc, ocd) on the Ti plasmid [1]. Pure pyronopaline is the recommended inducer for transcriptomic or reporter gene experiments targeting this regulon, because its higher NocT affinity ensures robust induction at lower concentrations than nopaline, and it avoids confounding effects from spontaneous nopaline-to-pyronopaline conversion during prolonged incubations [1].

Application
Selection Property
Validation Focus
Crown gall biomarker profiling
Opine-specific detection selectivity
Multi-opine diagnostic panel validation in plant extracts
NocT co-crystallization
Cyclic lactam ligand purity
Electron density map and binding pose validation
Microbial fitness competition
NocT-dependent opine assimilation capacity
Competitive index quantification in planta
Noc regulon transcriptomics
Pure lactam inducer specificity
Induction robustness and pathway gene expression
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